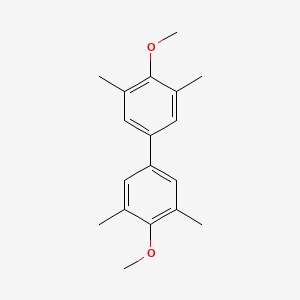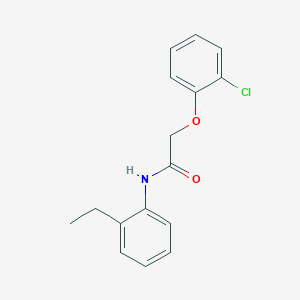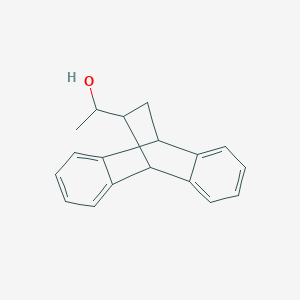
(2E)-2-(3,4-dimethoxybenzylidene)-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone: is an organic compound with the molecular formula C16H17N3O3. It is a derivative of benzaldehyde and semicarbazone, characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring and a phenyl group attached to the semicarbazone moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group of the benzaldehyde moiety, converting it to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents and to understand the mechanisms of action of related compounds .
Industry: In the industrial sector, 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties .
Wirkmechanismus
The mechanism of action of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The methoxy groups and the semicarbazone moiety play crucial roles in its binding to target molecules, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxybenzaldehyde: Lacks the semicarbazone moiety but shares the methoxy-substituted benzaldehyde structure.
N-Phenylsemicarbazide: Contains the semicarbazone moiety but lacks the benzaldehyde structure.
4-Methoxybenzaldehyde N-phenylsemicarbazone: Similar structure but with only one methoxy group at the 4 position.
Uniqueness: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of both methoxy groups and the semicarbazone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H17N3O3 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-9-8-12(10-15(14)22-2)11-17-19-16(20)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,18,19,20)/b17-11+ |
InChI-Schlüssel |
YGXDPUBMVLBQID-GZTJUZNOSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)









![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)

